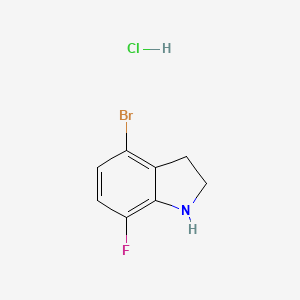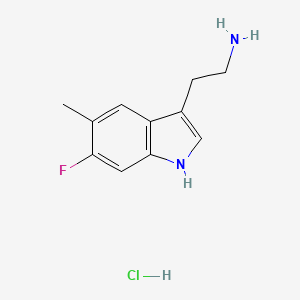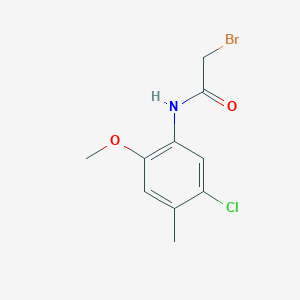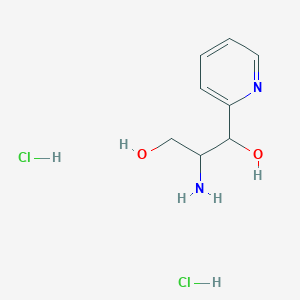
2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride
Overview
Description
2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride, commonly known as BMT-MAH, is a small molecule that has been used for a variety of scientific research applications. It is a derivative of 5-bromothiophene-2-carboxylic acid and is used in biochemical and physiological studies. BMT-MAH is a useful tool for researchers due to its ability to interact with various proteins and enzymes in the body.
Scientific Research Applications
Synthesis and Chemical Properties
Palladium(0) Catalyzed Synthesis : This compound and its analogs can be synthesized through Suzuki cross-coupling reactions. Research has explored the synthesis of various analogs with electron-donating and withdrawing moieties, providing insights into their structural characteristics and reactivity descriptors (Rizwan et al., 2021).
Grignard Reaction : An experiment designed for undergraduate organic chemistry demonstrates the synthesis of related drug intermediates using 2-bromothiophene through the Grignard reaction, enhancing students' interest in scientific research and experimental skills (W. Min, 2015).
Synthesis of Benzimidazole Derivatives : The title compound, a derivative, was synthesized using N-bromosuccinamide, providing insight into the structural and rotational disorder of the 5-bromothiophen-2-yl substituent (Geiger et al., 2014).
Applications in Biological and Medical Fields
Spasmolytic Activity of Thiophene-Based Derivatives : Research into thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid has shown potential spasmolytic effects. These compounds' structures and electronic properties were analyzed using density functional theory, revealing insights into their reactivity and stability (Rasool et al., 2020).
Antimicrobial and Anticancer Activity : Compounds such as E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have been synthesized and evaluated for their spectral, antimicrobial, and anticancer activities. These studies provide valuable insights into the therapeutic potential of these compounds (S. M et al., 2022).
Antibacterial Activity of Piperazinyl Quinolones Derivatives : A series of derivatives have been synthesized and tested against Gram-positive and Gram-negative microorganisms, showing promising antibacterial properties (Foroumadi et al., 2005).
Antifungal Evaluation of Thiophene-Based Compounds : Recent studies have explored the solvent-free synthesis of 5-bromothiophene-based compounds with antifungal and antibacterial properties. These findings underscore the potential of these compounds in developing new antimicrobial agents (Sharma et al., 2022).
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-(methylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S.ClH/c1-9-6(7(10)11)4-2-3-5(8)12-4;/h2-3,6,9H,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYPXJAYRCSHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(S1)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383659.png)
![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383660.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383661.png)

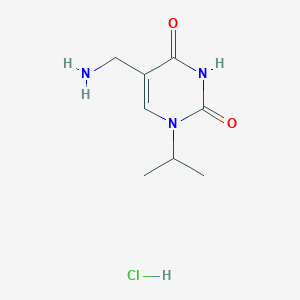
![tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B1383665.png)
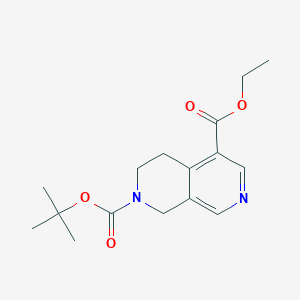
![7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid](/img/structure/B1383671.png)
